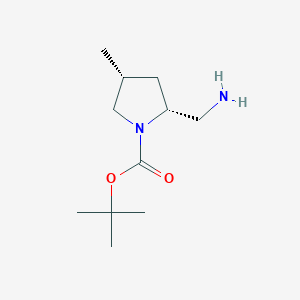
tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a pyrrolidine ring
Méthodes De Préparation
The synthesis of tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable precursor under specific conditions. The reaction conditions often include the use of palladium-catalyzed synthesis methods, which are known for their efficiency and high yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include palladium catalysts, tert-butyl nitrite, and other specific reagents depending on the desired reaction . Major products formed from these reactions vary based on the type of reaction and the conditions used.
Applications De Recherche Scientifique
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism by which tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in similar synthetic applications and has comparable structural features.
tert-Butyl nitrite: Involved in similar chemical reactions and used as a reagent in various transformations.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
SPAFVSZOQQYHLU-RKDXNWHRSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CN |
SMILES canonique |
CC1CC(N(C1)C(=O)OC(C)(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822260.png)
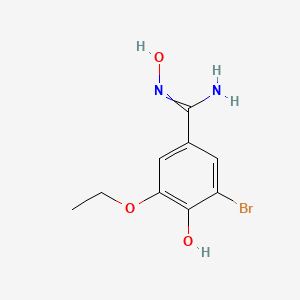

![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)


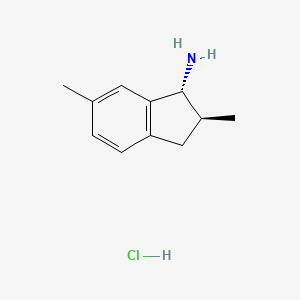
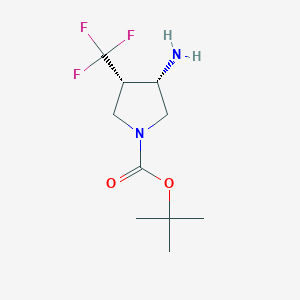
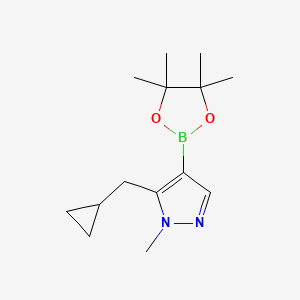
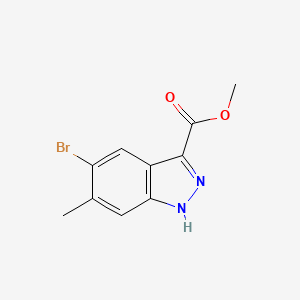
![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)

![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
